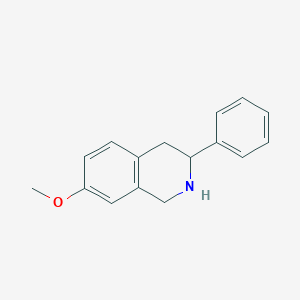

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (7-MeO-3-Ph-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a methoxy group at the 7-position and a phenyl substituent at the 3-position. THIQs are privileged scaffolds in medicinal chemistry due to their structural versatility and diverse pharmacological profiles, including roles as neuroactive agents, enzyme inhibitors, and vasorelaxants .

Properties

IUPAC Name |

7-methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h2-9,16-17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQIEEGNMZZUJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(NC2)C3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation and Cyclization Approach

A well-documented preparation route for related 1-phenyl-1,2,3,4-tetrahydroisoquinolines involves initial formation of an amide intermediate, followed by cyclization and reduction steps.

Step 1: Amide Synthesis

Phenethylamine derivatives are reacted with benzoyl chloride or benzoic acid under alkaline aqueous conditions to form N-(2-phenethyl) benzamide. For example, mixing phenethylamine with benzoyl chloride in the presence of sodium hydroxide (10–30% aqueous solution) at controlled temperatures (below 10 °C during addition) yields the amide with high purity and yield (~99%). The amide is isolated by filtration and vacuum drying.Step 2: Cyclization via Bischler-Napieralski Reaction

The amide undergoes cyclization using phosphorus oxychloride (POCl3) and vanadium pentoxide as catalysts in an organic solvent such as toluene. Heating under reflux for several hours (e.g., 4 hours) promotes the formation of 1-phenyl-3,4-dihydroisoquinoline intermediates. After reaction completion, the mixture is cooled and subjected to aqueous workup, including pH adjustment and extraction with ethyl acetate. Decolouration with activated carbon improves purity. The yield of this step is typically around 86.7%.Step 3: Reduction to Tetrahydroisoquinoline

The dihydroisoquinoline intermediate is reduced using hydroboron reagents or sodium borohydride (NaBH4) in alcohol solvents at room temperature for 2–3 hours. This step converts the dihydroisoquinoline to the fully saturated tetrahydroisoquinoline ring system. The molar ratio of dihydroisoquinoline to reducing agent is optimized between 1:1 to 1:1.5 for best yields. Post-reaction crystallization and vacuum drying at 50–60 °C afford the final product.

Pictet-Spengler Reaction Route

An alternative synthetic strategy involves the Pictet-Spengler condensation, particularly for methoxy-substituted derivatives:

Condensation Step

β-Phenylethylamine derivatives bearing a 7-methoxy substituent react with aldehydes or ketones under acidic catalysis. This cyclization forms the isoquinoline ring system directly, often yielding 3,4-dihydroisoquinoline intermediates.Reduction Step

Subsequent reduction of the isoquinoline ring with strong hydride donors such as lithium aluminum hydride (LiAlH4) converts the dihydroisoquinoline to the tetrahydroisoquinoline derivative.

This method is favored in laboratory and industrial settings for its relative simplicity and adaptability to continuous flow processes, enabling improved yield and purity.

Tandem Bischler-Napieralski and Reduction

Recent research has optimized the classical Bischler-Napieralski cyclization by coupling it directly with reduction steps in a tandem process:

- Starting from tertiary amides, cyclization with POCl3 in anhydrous toluene forms unstable iminium ions.

- A solvent switch to methanol followed by immediate reduction with NaBH4 avoids decomposition and facilitates direct access to the tetrahydroisoquinoline.

- This tandem approach improves efficiency by eliminating intermediate isolation and minimizing side reactions.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amide Formation | Reaction of phenethylamine with benzoyl chloride in alkaline aqueous solution | NaOH (10–30%), 0–10 °C, stirring | ~99 | High purity, avoids organic solvents, simplifies workup |

| Cyclization (Bischler-Napieralski) | Cyclization of amide with POCl3 and V2O5 in toluene under reflux | POCl3, V2O5, toluene, reflux 4 h | ~86.7 | Requires careful temperature control, aqueous workup with pH adjustment |

| Reduction to Tetrahydroisoquinoline | Reduction of dihydroisoquinoline with hydroboron or NaBH4 in alcohol solvents | Hydroboron or NaBH4, MeOH or EtOH, RT, 2–3 h | High (not specified) | Molar ratio optimized; crystallization and vacuum drying follow |

| Pictet-Spengler Reaction | Acid-catalyzed cyclization of β-phenylethylamine with aldehyde/ketone, followed by reduction | Acid catalyst, aldehyde/ketone, LiAlH4 reduction | Moderate to high | Suitable for 7-methoxy substitution; adaptable to continuous flow |

| Tandem Cyclization-Reduction | POCl3 cyclization of tertiary amides followed by solvent switch and NaBH4 reduction | POCl3, toluene, MeOH, NaBH4 | Improved efficiency | Avoids isolation of unstable intermediates; reduces side products |

Detailed Research Findings and Notes

- The amide formation step benefits from aqueous alkaline conditions without organic solvents, reducing environmental impact and cost.

- The Bischler-Napieralski cyclization is a classical and reliable method but requires careful control of reaction parameters to avoid decomposition of intermediates.

- The tandem cyclization-reduction method reported in recent literature provides a streamlined synthesis with fewer purification steps, enhancing overall yield and scalability.

- The Pictet-Spengler reaction remains a versatile approach, especially for introducing methoxy substituents at specific positions on the isoquinoline ring.

- Reduction steps typically employ hydride reagents such as NaBH4 or LiAlH4, with reaction times ranging from 2 to 3 hours at room temperature, and require subsequent crystallization and drying for product isolation.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinolines .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

The compound is being explored for its potential as a therapeutic agent in treating neurological disorders. Research indicates that derivatives of tetrahydroisoquinoline can exhibit neuroprotective effects, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. For instance, studies have demonstrated that specific tetrahydroisoquinoline compounds can protect neuronal cells from damage induced by glucocorticoids, which are often elevated in depressive disorders .

Case Study: Neuroprotective Effects

In a study utilizing PC12 cells (a model for neuronal function), certain tetrahydroisoquinoline derivatives showed promising neuroprotective properties against corticosterone-induced lesions. Specifically, compounds derived from this scaffold were evaluated for their ability to reduce cell death and enhance neuronal survival under stress conditions .

Neuroprotective Studies

Mechanisms of Action

Research has focused on the mechanisms by which 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline exerts its neuroprotective effects. It has been shown to interact with specific receptors and pathways involved in neuroprotection. For example, some studies suggest that these compounds may modulate neurotransmitter systems or inhibit apoptotic pathways in neurons .

Natural Product Synthesis

Building Block for Bioactive Compounds

The compound serves as a valuable intermediate in the synthesis of other bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. The versatility of tetrahydroisoquinoline derivatives makes them suitable candidates for further chemical transformations aimed at creating complex natural products .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is utilized in various techniques to detect and quantify related substances within complex mixtures. Its unique chemical properties facilitate its use as a standard in chromatographic methods .

Behavioral Research

Psychoactive Properties

Behavioral studies involving animal models have been conducted to assess the psychoactive properties of this compound. These studies aim to understand its effects on behavior and cognition, providing insights into potential therapeutic benefits for mood disorders .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Potential therapeutic agent for neurological disorders | Neuroprotection against corticosterone-induced lesions |

| Neuroprotective Studies | Mechanisms of action in neuronal protection | Modulation of neurotransmitter systems |

| Natural Product Synthesis | Intermediate for synthesizing bioactive compounds | Versatile building block for complex natural products |

| Analytical Chemistry | Used in detection and quantification techniques | Facilitates chromatographic analysis |

| Behavioral Research | Assessment of psychoactive properties through animal studies | Insights into mood disorder therapies |

Mechanism of Action

The mechanism of action of 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in neurodegenerative diseases, thereby providing therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structural Analogs

Catechol vs. Non-Catechol Derivatives

- Catechol TIQs (e.g., Salsolinol, Sal): These compounds, such as 1-methyl-6,7-dihydroxy-THIQ (Sal), exhibit neurotoxicity linked to Parkinson’s disease (PD) due to redox-active catechol groups that promote α-synuclein aggregation and oxidative stress .

- Non-Catechol TIQs (e.g., 1-Benzyl-THIQ): Non-catechol derivatives like 1-benzyl-THIQ show neuroprotective effects or neutral activity, highlighting the critical role of substituent chemistry in toxicity profiles .

Methoxy Positioning and Vasorelaxant Activity

- 1-Aryl-6,7-dimethoxy-THIQ : This analog (IC₅₀ = 41.6 μM) demonstrates moderate vasorelaxant activity against KCl-induced contractions, with dimethoxy groups at 6,7 likely enhancing electron donation .

- 7-MeO-3-Ph-THIQ : The single methoxy at position 7 and phenyl at position 3 may alter receptor binding kinetics compared to dimethoxy analogs, though direct activity data are pending.

Functional Group Modifications

- CKD712 [(S)-1-α-naphthylmethyl-6,7-dihydroxy-THIQ] : CKD712 induces VEGF production via HO-1 activation, critical for wound healing . The dihydroxy groups at 6,7 are essential for this activity, whereas 7-MeO-3-Ph-THIQ’s methoxy and phenyl groups may redirect its mechanism toward other pathways.

Structural Isomerism and Pharmacokinetics

- 2-Phenyl-THIQ : Positional isomerism (phenyl at 2 vs. 3 in 7-MeO-3-Ph-THIQ) impacts steric interactions with targets. For example, 2-phenyl derivatives may exhibit different binding affinities for dopamine receptors .

- 1-Methyl-TIQ : A methyl group at position 1 improves BBB penetration compared to unsubstituted TIQ, with brain concentrations 4.5× higher than blood levels . The phenyl group in 7-MeO-3-Ph-THIQ may similarly enhance BBB transit.

Metabolic and Toxicological Profiles

- TIQ and 1MeTIQ : Both are metabolized to hydroxylated and N-methylated derivatives, with ~75% excreted unchanged. 7-MeO-3-Ph-THIQ’s methoxy group may slow oxidative metabolism, extending half-life .

- Neurotoxic Catechols (e.g., Sal): Catechol TIQs are metabolized to ortho-quinones, generating reactive oxygen species (ROS). The absence of catechol groups in 7-MeO-3-Ph-THIQ likely mitigates this risk .

Comparative Data Table

Biological Activity

7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (MPTIQ) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

MPTIQ is characterized by its tetrahydroisoquinoline core, which is a bicyclic structure containing a nitrogen atom. The presence of the methoxy group at the 7-position and the phenyl group at the 3-position contributes to its unique properties. The molecular formula for MPTIQ is with a molecular weight of approximately 225.31 g/mol.

The biological activity of MPTIQ is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : MPTIQ has been shown to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This modulation can affect mood and cognitive functions.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

- Anti-inflammatory Effects : MPTIQ has demonstrated anti-inflammatory activity in various in vitro models, suggesting potential applications in treating inflammation-related disorders.

Pharmacological Effects

Research indicates that MPTIQ possesses several pharmacological effects:

- Neuroprotective Activity : Studies have shown that MPTIQ can protect neuronal cells from apoptosis induced by oxidative stress. This property makes it a candidate for neurodegenerative disease therapies.

- Anticancer Properties : MPTIQ has exhibited cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values below 25 μM .

- Antimicrobial Activity : Preliminary studies suggest that MPTIQ may possess antimicrobial properties against certain bacterial strains, although further research is needed to confirm these effects .

Table 1: Summary of Biological Activities of MPTIQ

Detailed Research Findings

- Neuroprotective Effects : In a study examining the neuroprotective effects of MPTIQ, researchers found that it significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

- Anticancer Activity : In vitro assays revealed that MPTIQ displayed potent anticancer activity against various human cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

- Antimicrobial Studies : A recent study evaluated the antimicrobial properties of MPTIQ against Gram-positive and Gram-negative bacteria. Results indicated that it had moderate inhibitory effects on several strains, warranting further investigation into its potential as an antibacterial agent .

Q & A

Q. What are the common synthetic routes for preparing 7-Methoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehyde and phenyl-substituted amines. A method analogous to the synthesis of 7-alkoxytetrahydroisoquinolines (Scheme 1, ) uses BOP reagent, iPr₂EtN, and DMF for coupling. Cyclization under acidic conditions (e.g., POCl₃ in toluene) followed by reduction (NaBH₄/MeOH) is critical for forming the tetrahydroisoquinoline core . Yields (53–61%) depend on precursor purity, reaction time, and stoichiometric ratios, as seen in related tetrahydroisoquinoline syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR resolves methoxy (δ ~3.7–3.9 ppm) and phenyl protons (δ ~7.2–7.5 ppm).

- HPLC-MS : Validates molecular weight and purity (>95%).

- X-ray crystallography : Used in structurally similar compounds (e.g., triazolo-isoquinoline derivatives) to confirm stereochemistry and substituent positions .

Q. What are the primary chemical reactions this compound undergoes, and how do substituents affect reactivity?

The methoxy group at C7 and phenyl at C3 direct reactivity:

- Oxidation : Methoxy groups stabilize adjacent positions, while phenyl groups may hinder electrophilic substitution.

- Reduction : NaBH₄ selectively reduces imine bonds without affecting methoxy or phenyl groups .

- Substitution : Methylsulfonyl or halogen groups at C2 (in analogs) alter nucleophilic substitution rates .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Chiral auxiliaries or catalysts (e.g., BINOL-derived catalysts) can induce enantioselectivity. For example, (1S,3S)-configured tetrahydroisoquinolines are synthesized using stereospecific carboxylate esters (). Asymmetric hydrogenation or kinetic resolution during cyclization may further enhance enantiomeric excess .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:

Q. How does the compound interact with biological targets at the molecular level?

Computational docking (e.g., AutoDock Vina) predicts binding to enzymes like topoisomerase II or kinases. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding affinity. Analogous methylsulfonyl derivatives show enzyme inhibition via sulfone group interactions with catalytic residues .

Q. What methodologies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., carboxylic acids) at C3/C4 to enhance solubility (see for carboxylated analogs).

- Pro-drug strategies : Esterify methoxy groups to improve membrane permeability, with hydrolysis in vivo restoring activity .

- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., CYP450-mediated demethylation) .

Contradictions and Validation

- Synthetic yields : Lower yields in direct cyclization () vs. higher yields in stepwise coupling () suggest precursor pre-functionalization improves efficiency.

- Biological activity : Discrepancies between in vitro and in vivo efficacy (e.g., poor bioavailability vs. high target affinity) require PK/PD modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.